N,N-Diethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine
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Overview
Description
N,N-Diethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine: is a chemical compound with the molecular formula C10H17N3S and a molecular weight of 211.33 g/mol . This compound is part of the thiazolo[5,4-b]pyridine family, which is known for its diverse biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine typically involves the reaction of appropriate thiazole and pyridine derivatives under controlled conditions . Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented in public literature. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for cost, efficiency, and safety .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N,N-Diethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-Diethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects . Detailed studies on its molecular targets and pathways are ongoing and may provide further insights into its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N-Diethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine include:
- 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine .
- 4,5,6,7-Tetrahydro-5-methylthiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride .
Uniqueness
Its specific interactions with molecular targets and pathways may offer advantages over similar compounds in terms of efficacy and selectivity .
Properties
Molecular Formula |
C10H17N3S |
---|---|
Molecular Weight |
211.33 g/mol |
IUPAC Name |
N,N-diethyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-b]pyridin-2-amine |
InChI |
InChI=1S/C10H17N3S/c1-3-13(4-2)10-12-8-6-5-7-11-9(8)14-10/h11H,3-7H2,1-2H3 |
InChI Key |
PLZJXCIQGOPTQF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC2=C(S1)NCCC2 |
Origin of Product |
United States |
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